molecular formula C12H16F2N2O2S B12129339 1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine

Katalognummer: B12129339
Molekulargewicht: 290.33 g/mol
InChI-Schlüssel: MIMKKEIOAQJEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 3,4-difluorobenzenesulfonyl group and an ethyl group

Vorbereitungsmethoden

The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-ethylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Difluorobenzenesulfonyl chloride+4-ethylpiperazineThis compound+HCl\text{3,4-Difluorobenzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{this compound} + \text{HCl} 3,4-Difluorobenzenesulfonyl chloride+4-ethylpiperazine→this compound+HCl

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

    Biological Research: It serves as a tool for studying the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Difluorobenzenesulfonyl)-4-ethylpiperazine can be compared with other similar compounds, such as:

    1-(3,4-Difluorobenzenesulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-(3,4-Difluorobenzenesulfonyl)-4-phenylpiperazine: Contains a phenyl group, leading to different chemical and biological properties.

    1-(3,4-Difluorobenzenesulfonyl)-4-isopropylpiperazine: Features an isopropyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C12H16F2N2O2S

Molekulargewicht

290.33 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)sulfonyl-4-ethylpiperazine

InChI

InChI=1S/C12H16F2N2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3

InChI-Schlüssel

MIMKKEIOAQJEDW-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.